2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride
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Overview
Description
2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylamino group, a 4-methylphenyl group, and a 4-oxobutanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzylamino Intermediate: The reaction begins with the formation of the benzylamino intermediate through the reaction of benzylamine with an appropriate starting material under controlled conditions.
Introduction of the 4-Methylphenyl Group:
Formation of the 4-Oxobutanoic Acid Moiety: The final step involves the formation of the 4-oxobutanoic acid moiety through a series of oxidation and reduction reactions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated derivatives and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with target proteins, while the 4-methylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride
- 2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid hydrochloride
- 2-(Benzylamino)-4-(4-methylphenyl)-4-oxopentanoic acid hydrochloride
Uniqueness
2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzylamino and 4-methylphenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
2-(benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3.ClH/c1-13-7-9-15(10-8-13)17(20)11-16(18(21)22)19-12-14-5-3-2-4-6-14;/h2-10,16,19H,11-12H2,1H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAHNCHSDSVNCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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